Peracitol - 1069-00-7

Peracitol

Catalog Number: EVT-3571372
CAS Number: 1069-00-7
Molecular Formula: C7H16O7
Molecular Weight: 212.20 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Alpha-Glucoheptitol is an alditol.
Peracitol is a natural product found in Parmotrema cetratum, Coriaria japonica, and Primula veris with data available.
Source

Peracitol can be synthesized from the oxidation of specific alcohols using peracetic acid or other oxidizing agents. Its production often involves careful control of reaction conditions to ensure the desired purity and yield.

Classification

Peracitol falls under the category of organic compounds, specifically within the family of peracids. These compounds are characterized by their ability to release reactive oxygen species, which can engage in various chemical reactions, including oxidation and epoxidation processes.

Synthesis Analysis

Methods

The synthesis of Peracitol typically involves several methods, with the most common being:

  1. Oxidation of Alcohols: This method utilizes peracetic acid as an oxidizing agent. The reaction conditions, such as temperature and reaction time, are critical for achieving optimal yields.
  2. Electrochemical Synthesis: An emerging method involves electrochemical oxidation processes that can produce Peracitol under mild conditions, offering a more environmentally friendly approach.

Technical Details

  • Reaction Conditions: The synthesis often requires controlled temperatures (usually below 50°C) to prevent decomposition of the product.
  • Catalysts: Certain metal catalysts may enhance the efficiency of the oxidation process, leading to higher yields.
Molecular Structure Analysis

Structure

Peracitol has a distinct molecular structure characterized by its peracid functional group. The molecular formula can be represented as C2H4O3C_2H_4O_3, indicating two carbon atoms, four hydrogen atoms, and three oxygen atoms.

Data

  • Molecular Weight: Approximately 76.05 g/mol.
  • Functional Groups: Contains both carbonyl (C=O) and hydroxyl (–OH) groups, contributing to its reactivity.
Chemical Reactions Analysis

Reactions

Peracitol participates in various chemical reactions due to its strong oxidizing properties:

  1. Oxidation Reactions: It can oxidize alcohols to aldehydes or ketones.
  2. Epoxidation: Peracitol can convert alkenes into epoxides, which are valuable intermediates in organic synthesis.

Technical Details

  • Reaction Mechanism: The oxidation process typically involves the transfer of an oxygen atom from Peracitol to the substrate, facilitated by the formation of a cyclic transition state.
  • Yield Optimization: Factors such as solvent choice and concentration of reactants significantly influence the yield and selectivity of reactions involving Peracitol.
Mechanism of Action

Process

The mechanism by which Peracitol exerts its chemical effects primarily involves:

  1. Formation of Reactive Intermediates: Upon reaction with substrates, Peracitol generates reactive radicals or electrophiles that facilitate further transformations.
  2. Electron Transfer: As an oxidizing agent, it engages in electron transfer processes that alter the oxidation state of the substrates involved.

Data

  • Kinetics: The kinetics of reactions involving Peracitol can vary significantly based on substrate structure and reaction conditions, often requiring detailed studies to optimize parameters for specific applications.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a colorless liquid or solid depending on purity and formulation.
  • Solubility: Soluble in polar solvents such as water and ethanol.

Chemical Properties

  • Stability: Peracitol is relatively stable under controlled conditions but can decompose if exposed to heat or light.
  • Reactivity: Highly reactive with nucleophiles due to its electrophilic nature.

Relevant Data or Analyses

  • pH Sensitivity: The reactivity may be influenced by pH levels, making it crucial for applications in biological systems where pH varies.
Applications

Peracitol has several scientific uses:

  1. Organic Synthesis: Utilized in the synthesis of pharmaceuticals and agrochemicals due to its ability to facilitate oxidation reactions.
  2. Environmental Chemistry: Acts as an oxidizing agent for the degradation of pollutants in wastewater treatment processes.
  3. Material Science: Employed in polymer chemistry for cross-linking reactions that enhance material properties.
Historical Evolution of Pharmacological Understanding

Emergence from Aniline Analgesics: Phenacetin to Paracetamol Transition

The development of paracetamol (acetaminophen) originated within the late 19th-century exploration of aniline-derived analgesics. Initial clinical attention focused on acetanilide, introduced in 1886 as "Antifebrin" after accidental discovery of its antipyretic properties during a vermifuge experiment. However, its clinical utility was severely limited by dose-dependent cyanosis caused by methemoglobinemia, a hazardous oxidation of hemoglobin [2] [9]. This toxicity prompted Bayer chemist Carl Duisberg to investigate structurally related compounds. His work led to the development of phenacetin (acetophenetidin) in 1887, created by ethoxylating p-aminophenol. Phenacetin rapidly gained widespread acceptance as a safer alternative and became a key component of popular "APC" (aspirin-phenacetin-caffeine) analgesic formulations [2].

Despite its commercial success, phenacetin's pharmacological foundation underwent a fundamental reassessment in the 1940s. Researchers at the Sterling-Winthrop Institute, including Brodie and Axelrod, demonstrated that phenacetin's analgesic and antipyretic effects were primarily attributable to its active metabolite, paracetamol (N-acetyl-p-aminophenol or APAP). Their critical findings, published in 1948, revealed that phenacetin underwent hepatic O-deethylation to form paracetamol, while toxic methemoglobinemia resulted from another metabolite, phenylhydroxylamine [2] [9]. This metabolic insight, coupled with emerging evidence of phenacetin-associated analgesic nephropathy and renal papillary necrosis observed in long-term users of APC mixtures, precipitated a major therapeutic shift. By the 1950s, Sterling-Winthrop began marketing paracetamol directly under trade names like "Panadol" and "Tylenol," positioning it as a safer alternative, particularly for children and patients with gastrointestinal sensitivities [2] [4]. This transition marked the decline of phenacetin, largely withdrawn from markets by the 1980s, and cemented paracetamol's dominance in the over-the-counter analgesic market.

Table 1: Transition from Aniline Derivatives to Paracetamol

CompoundIntroductionPrimary UseKey Toxicity IssuesMetabolic Relationship to Paracetamol
Acetanilide1886Antipyretic/AnalgesicMethemoglobinemia, CyanosisMinor metabolic pathway via deacetylation
Phenacetin1887APC tablets, Analgesic/AntipyreticNephropathy, Methemoglobinemia, CarcinogenicityO-Deethylation to Paracetamol (Major Active Metabolite)
Paracetamol1893 (Synthesized), 1950s (Marketed)First-line Analgesic/AntipyreticHepatotoxicity (NAPQI) at overdoseParent compound

Rediscovery and Mechanistic Paradigm Shifts (1940s–2000s)

The pharmacological journey of paracetamol following its rediscovery involved persistent scientific debate and evolving mechanistic models. Early work by Flower and Vane (1972) provided the foundational hypothesis for its action. They demonstrated that paracetamol potently inhibited prostaglandin E2 (PGE2) synthesis in dog brain homogenates (IC₅₀ = 12.5 µg/mL), exhibiting significantly greater potency centrally than peripherally (spleen IC₅₀ = 100 µg/mL). This suggested a central nervous system (CNS)-selective inhibition of cyclooxygenase (COX) activity, distinct from the peripheral action of traditional NSAIDs [1]. However, this model faced a significant challenge: conventional in vitro assays using purified COX-1 or COX-2 enzymes showed only weak inhibition by paracetamol at concentrations far exceeding therapeutic plasma levels (~120 µM). This discrepancy between potent in vivo effects and weak in vitro activity became known as the "paracetamol paradox" [1] [3].

This paradox spurred several major theoretical shifts. In 2002, Simmons et al. proposed resolution via the discovery of a COX-1 splice variant, designated COX-3, in canine brain tissues. This enzyme, retaining intron-1 in its mRNA, appeared selectively sensitive to paracetamol inhibition (IC₅₀ ~460 µM) compared to COX-1/2 [1]. Initial excitement, however, waned as subsequent genomic analyses revealed that the human COX-1 gene contained a stop codon within intron-1, preventing expression of a full-length, catalytically active COX-3 protein analogous to the canine variant. While some researchers, like Qin et al. (2005), suggested ribosomal frameshifting might allow functional human COX-3 expression in specific contexts, this hypothesis lacked robust confirmation, leaving the COX-3 theory controversial and largely unresolved [1] [4].

Concurrently, a distinct and transformative paradigm emerged focusing on paracetamol metabolism within the CNS. Högestätt et al. (2005) identified a novel pathway where paracetamol is deacetylated in the liver to p-aminophenol. This metabolite crosses the blood-brain barrier and is conjugated in the brain with arachidonic acid by the enzyme fatty acid amide hydrolase (FAAH), forming N-arachidonoylphenolamine (AM404) [3]. AM404 acts as a potent activator of the transient receptor potential vanilloid 1 (TRPV1) channel and inhibits cellular anandamide uptake, indirectly enhancing endocannabinoid tone at cannabinoid receptor 1 (CB1). This central mechanism, involving the TRPV1–mGlu5–PLC–DAGL–CB1 receptor signaling cascade in areas like the periaqueductal grey, provided a compelling COX-independent explanation for paracetamol's analgesic effect. Human evidence supporting this pathway materialized in 2017 when Sharma et al. detected AM404 in the cerebrospinal fluid (CSF) of patients administered intravenous paracetamol, confirming central conversion [3]. This established paracetamol, at least partially, as a pro-drug for a centrally active metabolite targeting the endocannabinoid and TRPV1 systems.

Table 2: Evolution of Mechanistic Theories for Paracetamol (1940s-2000s)

DecadeDominant TheoryKey Proponents/FindingsStrengthsLimitations/Challenges
1970sCentral COX InhibitionFlower & Vane (1972): Selective brain PGE2 suppressionExplained CNS-preference, Analgesia/AntipyresisWeak in vitro COX inhibition (Paracetamol Paradox)
1980s-1990sPeroxide Tone ReductionParacetamol as reducing agent inhibiting COX hydroperoxidationContext-dependent effect (low peroxide environments)Incomplete explanation for analgesia
2002-2005COX-3 (Splice Variant)Simmons et al. (2002): Canine COX-3 sensitivityPotential resolution of paradoxNo functional full-length human COX-3 confirmed
2005-PresentAM404 Metabolite (Central)Högestätt et al. (2005): AM404 formation; Sharma et al. (2017): Human CSF AM404 detectionCOX-independent, Explains distinct MoA vs NSAIDs, Confirmed in humansRelative contribution to overall analgesia still quantified

Academic Controversies in Early Mechanism Proposals

The path to understanding paracetamol's mechanism was marked by significant academic contention, particularly surrounding the COX inhibition hypothesis and the COX-3 theory. A central point of debate arose from conflicting in vivo versus in vitro data. While numerous animal studies demonstrated paracetamol's ability to reduce CNS PGE2 levels and block centrally-mediated nociceptive responses (like abdominal constriction induced by intracerebroventricular iloprost), purified COX enzyme assays consistently showed negligible inhibition [1]. Proponents of central COX inhibition argued that the cellular microenvironment within the brain—characterized by low levels of peroxides and arachidonic acid (AA)—rendered COX enzymes uniquely sensitive to paracetamol's proposed mechanism as a reducing co-substrate. Critics countered that the required peroxide concentrations for this effect were likely too low to be physiologically relevant in vivo, leaving the observed central PGE2 suppression inadequately explained [1] [3].

The COX-3 hypothesis ignited further controversy. While the initial discovery in dogs was compelling, the failure to identify a catalytically active, intron-1-retaining COX-3 enzyme in human tissues severely undermined its general applicability. Research by Chandrasekharan et al. (2002) and others demonstrated that the human COX-1 intron-1 sequence contained a stop codon, resulting in a truncated, inactive protein [1] [4]. Reports suggesting potential functional human COX-3 via alternative splicing or ribosomal frameshifting, such as the work by Qin et al. (2005), faced challenges in replication and lacked evidence of significant protein expression or contribution to prostanoid biosynthesis in the human brain. This species-specific discrepancy led many researchers to conclude that COX-3 was unlikely to be the primary therapeutic target for paracetamol in humans, shifting focus towards alternative mechanisms like the AM404 pathway [1] [6].

Furthermore, genetic knockout studies in mice yielded ambiguous results regarding COX dependence. Studies using COX-1⁻/⁻ and COX-2⁻/⁻ transgenic mice showed that paracetamol's analgesic effect in models like acetic acid-induced writhing was abrogated in COX-1⁻/⁻ mice but preserved in COX-2⁻/⁻ mice, suggesting a role for a COX-1-like enzyme [1]. However, these findings were complicated by the potential compensatory upregulation of other COX isoforms or splice variants in knockout models and the inability to definitively distinguish between direct COX inhibition and downstream effects on signaling pathways potentially modulated by metabolites like AM404. The controversies highlighted the complexity of analgesic pharmacology and underscored that paracetamol likely exerts its effects through multiple, potentially overlapping pathways, with the relative importance of COX-dependent versus COX-independent mechanisms (like endocannabinoid potentiation) remaining an active area of research.

Table 3: Key Controversies in Paracetamol Mechanism Research

Controversy FocusSupporting EvidenceContradictory EvidenceResolution Status
Central COX InhibitionReduced brain/spinal PGE2 in vivo; Blockade of central prostaglandin-induced pain; Efficacy in COX-2⁻/⁻ miceWeak inhibition of purified COX-1/COX-2 in vitro; Questionable physiological relevance of peroxide reductionPartially valid in specific CNS contexts, but insufficient alone; COX-independent mechanisms major contributors
COX-3 (Human Relevance)Functional COX-3 in canine brain; Selective inhibition by paracetamol; Potential frameshifting (Qin et al.)Stop codon in human COX-1 intron-1; Lack of robust evidence for functional human COX-3 proteinLargely discounted as primary human MoA; Species-specific difference acknowledged
Role of AM404Detection in rodent/human CSF; TRPV1/CB1 activation; Antinociception blocked by CB1/TRPV1 antagonistsQuantification of CNS AM404 levels relative to parent drug; Contribution to antipyresis vs. analgesiaWidely accepted as significant COX-independent pathway; Exact quantitative contribution still researched

Comprehensive Compound List

Properties

CAS Number

1069-00-7

Product Name

Peracitol

IUPAC Name

heptane-1,2,3,4,5,6,7-heptol

Molecular Formula

C7H16O7

Molecular Weight

212.20 g/mol

InChI

InChI=1S/C7H16O7/c8-1-3(10)5(12)7(14)6(13)4(11)2-9/h3-14H,1-2H2

InChI Key

OXQKEKGBFMQTML-UHFFFAOYSA-N

SMILES

C(C(C(C(C(C(CO)O)O)O)O)O)O

Solubility

64.6 mg/mL at 18 °C

Canonical SMILES

C(C(C(C(C(C(CO)O)O)O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.